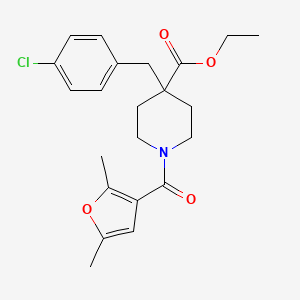![molecular formula C21H29N5O4S B6027182 4-{4-[(2,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6027182.png)
4-{4-[(2,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(2,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine, commonly known as DSP-4, is a chemical compound that has been extensively studied for its potential use in scientific research. DSP-4 is a selective neurotoxin that has been shown to selectively damage noradrenergic neurons, making it a useful tool for studying the role of the noradrenergic system in various physiological and pathological processes.
Mechanism of Action
The mechanism of action of DSP-4 involves the selective destruction of noradrenergic neurons. Specifically, DSP-4 is taken up by noradrenergic neurons and is then converted into a toxic metabolite that damages the neurons. This selective destruction of noradrenergic neurons makes DSP-4 a useful tool for studying the role of the noradrenergic system in various physiological and pathological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of DSP-4 are primarily related to the selective destruction of noradrenergic neurons. This can lead to a variety of effects depending on the specific physiological system being studied. For example, in studies of blood pressure regulation, DSP-4 has been shown to lead to a decrease in blood pressure due to the loss of noradrenergic input to the cardiovascular system.
Advantages and Limitations for Lab Experiments
The primary advantage of using DSP-4 in lab experiments is its selectivity for noradrenergic neurons. This allows researchers to selectively study the role of the noradrenergic system in various physiological and pathological processes. However, there are also some limitations to using DSP-4. For example, the toxic effects of DSP-4 can be variable depending on the specific experimental conditions, which can make it difficult to interpret results.
Future Directions
There are many potential future directions for research involving DSP-4. One area of interest is the role of the noradrenergic system in various psychiatric disorders, such as depression and anxiety. DSP-4 has already been used in a number of studies in this area, but there is still much to be learned about the specific mechanisms involved. Another potential area of research is the role of the noradrenergic system in various neurological disorders, such as Parkinson's disease and Alzheimer's disease. DSP-4 may be a useful tool for studying these disorders and developing new treatments. Finally, there is also potential for using DSP-4 in studies of the role of the noradrenergic system in various physiological processes, such as immune function and metabolism.
Synthesis Methods
DSP-4 can be synthesized using a variety of methods, including the reaction of 4,6-dichloropyrimidine with piperidine and 2,4-dimethoxybenzenesulfonyl chloride. The resulting compound can then be purified using standard techniques such as column chromatography.
Scientific Research Applications
DSP-4 has been used extensively in scientific research to study the role of the noradrenergic system in a variety of physiological and pathological processes. For example, DSP-4 has been used to study the role of the noradrenergic system in regulating blood pressure, as well as in the development of various psychiatric disorders such as depression and anxiety.
properties
IUPAC Name |
4-[4-(2,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-6-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O4S/c1-29-17-6-7-19(18(14-17)30-2)31(27,28)26-12-10-25(11-13-26)21-15-20(22-16-23-21)24-8-4-3-5-9-24/h6-7,14-16H,3-5,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEMHUYBXVBHSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCCC4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-hydroxycyclohexyl)methyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6027104.png)

![N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B6027129.png)
![N-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B6027139.png)

![1-[(dimethylamino)sulfonyl]-N-(2-ethoxybenzyl)-3-piperidinecarboxamide](/img/structure/B6027155.png)

![N-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6027170.png)
![4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B6027186.png)
![N-(4-acetylphenyl)-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide](/img/structure/B6027193.png)
![2-(4-methoxybenzyl)-4-[(3-methyl-2-thienyl)carbonyl]morpholine](/img/structure/B6027196.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]acetamide](/img/structure/B6027201.png)

![5-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6027204.png)